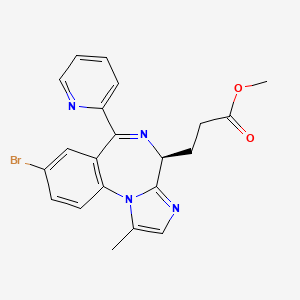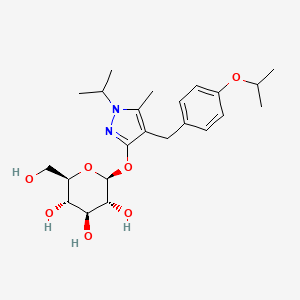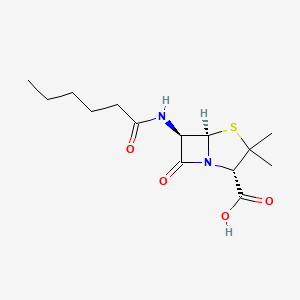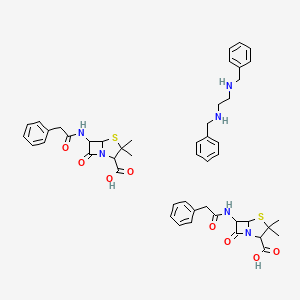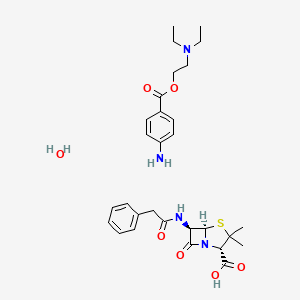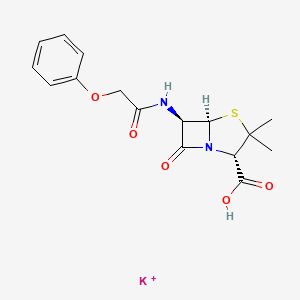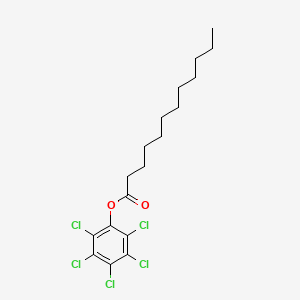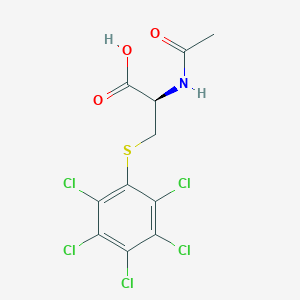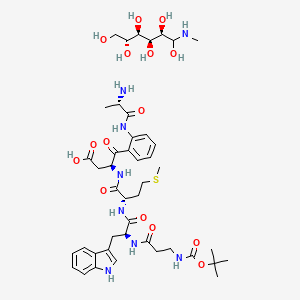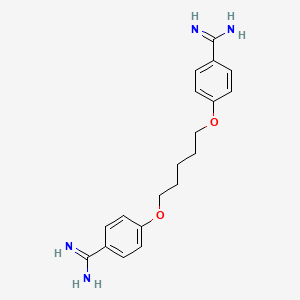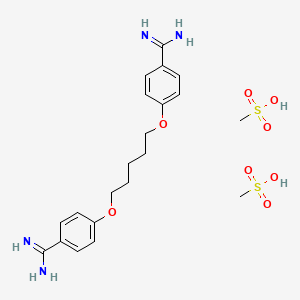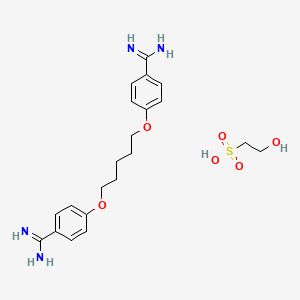
NNC0640
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
NNC0640 wird in der wissenschaftlichen Forschung häufig für seine Fähigkeit verwendet, Glucagon-Rezeptoren und Glucagon-like-Peptid-1-Rezeptoren zu modulieren. Seine Anwendungen umfassen:
Chemie: Untersuchung der chemischen Eigenschaften und Reaktionen von allosterischen Modulatoren.
Biologie: Untersuchung der Rolle von Glucagon-Rezeptoren und Glucagon-like-Peptid-1-Rezeptoren bei der Zellsignalisierung und dem Stoffwechsel.
Medizin: Erforschung potenzieller therapeutischer Anwendungen für Erkrankungen wie Typ-2-Diabetes durch Modulation dieser Rezeptoren.
Industrie: Entwicklung neuer Medikamente und Therapeutika, die auf Glucagon-Rezeptoren und Glucagon-like-Peptid-1-Rezeptoren abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an die äußere Oberfläche der Transmembrandomäne von Glucagon-Rezeptoren und Glucagon-like-Peptid-1-Rezeptoren bindet. Diese Bindung hemmt die durch Glucagon-like-Peptid-1 vermittelte Anhäufung von cyclischem Adenosinmonophosphat und moduliert so die Aktivität dieser Rezeptoren. Die beteiligten molekularen Zielstrukturen umfassen bestimmte Aminosäurereste in der Rezeptorbindungstasche .
Wirkmechanismus
Target of Action
NNC0640, also known as 4-((1-(4-Cyclohexylphenyl)-3-(3-(methylsulfonyl)phenyl)ureido)methyl)-N-(1H-tetrazol-5-yl)benzamide, primarily targets the human G-protein-coupled glucagon receptor (GCGR) . GCGR is a key player in glucose homeostasis and insulin release .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of the GCGR . It binds to the external surface of the transmembrane domain . This binding restricts the movement of the intracellular tip of helix VI, a movement generally associated with activation mechanisms in class A GPCRs . The compound also acts as a negative allosteric modulator of the glucagon-like peptide 1 (GLP-1) receptor .
Biochemical Pathways
The action of this compound on the GCGR influences the glucagon signaling pathway . By acting as a NAM, it inhibits the receptor’s activity, thereby modulating the effects of glucagon, a hormone that raises blood glucose levels. This modulation can impact various downstream effects related to glucose homeostasis and insulin release .
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of GCGR and GLP-1 receptor activity . This inhibition can lead to decreased glucagon action, potentially impacting glucose homeostasis and insulin release .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which can impact its bioavailability and efficacy . .
Vorbereitungsmethoden
Die Synthese von NNC0640 umfasst mehrere Schritte, darunter die Bildung eines Tetrazolrings und die Einarbeitung verschiedener funktioneller Gruppen. Die Syntheseroute beginnt typischerweise mit der Herstellung von Zwischenprodukten, gefolgt von der Bildung des Endprodukts durch eine Reihe von chemischen Reaktionen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Reagenzien wie Chlorwasserstoff .
Analyse Chemischer Reaktionen
NNC0640 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Sie kann auch Reduktionsreaktionen unterliegen, die zur Bildung reduzierter Derivate führen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. .
Vergleich Mit ähnlichen Verbindungen
NNC0640 ähnelt anderen negativen allosterischen Modulatoren wie PF-06372222 und MK-0893. Es ist einzigartig in seiner spezifischen Bindungsaffinität und den bestimmten Rezeptorstellen, die es anvisiert. Zu ähnlichen Verbindungen gehören:
PF-06372222: Ein weiterer negativer allosterischer Modulator von Glucagon-Rezeptoren.
MK-0893: Ein Modulator mit einer ähnlichen Bindungstasche, aber unterschiedlichen Strukturmerkmalen
Eigenschaften
IUPAC Name |
4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(2H-tetrazol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O4S/c1-41(39,40)26-9-5-8-24(18-26)30-29(38)36(25-16-14-22(15-17-25)21-6-3-2-4-7-21)19-20-10-12-23(13-11-20)27(37)31-28-32-34-35-33-28/h5,8-18,21H,2-4,6-7,19H2,1H3,(H,30,38)(H2,31,32,33,34,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKULJUDJWTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)C(=O)NC3=NNN=N3)C4=CC=C(C=C4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is NNC0640 and what is its mechanism of action?
A1: this compound, also known as 4-{[(4-Cyclohexylphenyl){[3-(Methylsulfonyl)phenyl]carbamoyl}amino]methyl}-N-(1H-Tetrazol-5-Yl)benzamide, is a negative allosteric modulator (NAM) of the human glucagon-like peptide-1 receptor (GLP-1R) []. This means that it binds to the receptor at a site distinct from the orthosteric site where the native ligand, GLP-1, binds. This binding event alters the receptor conformation, reducing its affinity for GLP-1 and decreasing its signaling capacity [].
Q2: How has the structure of the GLP-1R in complex with this compound been elucidated?
A2: Several studies have utilized X-ray crystallography and cryo-electron microscopy (cryo-EM) to determine the structure of the GLP-1R bound to this compound [, , ]. These studies have provided valuable insights into the binding site of this compound within the transmembrane domain of the receptor [, ].
Q3: What is the significance of studying this compound binding to the GLP-1R using NMR spectroscopy?
A3: While X-ray crystallography and cryo-EM provide static snapshots of the receptor-ligand complex, Nuclear Magnetic Resonance (NMR) spectroscopy offers a dynamic perspective. It can reveal information about the flexibility and conformational changes of the receptor in solution, both in the presence and absence of this compound []. This dynamic information is crucial for understanding the allosteric mechanism of this compound and its impact on receptor function.
Q4: What are the challenges and considerations for studying GLP-1R and its interaction with this compound using NMR spectroscopy?
A4: Studying membrane proteins like GLP-1R using solution NMR poses several challenges. These include:
- Stability: Membrane proteins require a lipid-like environment for stability. Studies have explored the use of detergent micelles and nanodiscs to mimic the native membrane environment [].
- Spectral Overlap: Larger proteins like GPCRs result in crowded NMR spectra. Introducing specific isotopic labels, like fluorine-19 (19F), can simplify the spectra and provide site-specific information [].
Q5: How does this compound contribute to the stability of GLP-1R in the context of NMR studies?
A5: Interestingly, the presence of this compound significantly enhances the stability of the GLP-1R, particularly its transmembrane domain (GLP-1R[TMD]) []. This increased stability is crucial for conducting the long-duration NMR experiments required to probe the receptor's dynamics and interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


